3-(4-methoxyphenyl)-6-[2-(4-methoxyphenyl)-2-oxoethoxy]-4-methyl-2H-chromen-2-one
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Overview
Description
3-(4-methoxyphenyl)-6-[2-(4-methoxyphenyl)-2-oxoethoxy]-4-methyl-2H-chromen-2-one is a complex organic compound that belongs to the class of chromen-2-ones
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
3-(4-methoxyphenyl)-6-[2-(4-methoxyphenyl)-2-oxoethoxy]-4-methyl-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the chromenone core to dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens and nitrating agents.
Major Products Formed
The major products formed from these reactions include quinones, dihydro derivatives, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3-(4-methoxyphenyl)-6-[2-(4-methoxyphenyl)-2-oxoethoxy]-4-methyl-2H-chromen-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(4-methoxyphenyl)-6-[2-(4-methoxyphenyl)-2-oxoethoxy]-4-methyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
4-Methylumbelliferone: A related compound with a similar chromenone core.
4-Methoxybenzaldehyde: Shares the methoxyphenyl group.
2-oxoethoxy derivatives: Compounds with similar ester functional groups.
Uniqueness
3-(4-methoxyphenyl)-6-[2-(4-methoxyphenyl)-2-oxoethoxy]-4-methyl-2H-chromen-2-one is unique due to its specific combination of functional groups and structural features.
Properties
Molecular Formula |
C26H22O6 |
---|---|
Molecular Weight |
430.4 g/mol |
IUPAC Name |
3-(4-methoxyphenyl)-6-[2-(4-methoxyphenyl)-2-oxoethoxy]-4-methylchromen-2-one |
InChI |
InChI=1S/C26H22O6/c1-16-22-14-21(31-15-23(27)17-4-8-19(29-2)9-5-17)12-13-24(22)32-26(28)25(16)18-6-10-20(30-3)11-7-18/h4-14H,15H2,1-3H3 |
InChI Key |
QEGGWRAVRJUJTD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=C(C=C2)OCC(=O)C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
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